molecular formula C20H25NO3 B3111518 Tert-butyl 4-(benzyloxy)phenethylcarbamate CAS No. 182921-01-3

Tert-butyl 4-(benzyloxy)phenethylcarbamate

Cat. No. B3111518
CAS RN: 182921-01-3
M. Wt: 327.4 g/mol
InChI Key: DWZRLMLJTRDOJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxy)phenethylcarbamate, also known as tert-butyl 4-(benzyloxy)phenethylcarbamate or TBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TBPC is a carbamate derivative that is synthesized through a multistep process.

Scientific Research Applications

Photodecomposition in Organic Synthesis

Tert-butoxy radicals, like those from tert-butyl 4-(benzyloxy)phenethylcarbamate, are integral in organic synthesis, especially in the photodecomposition of di-tert-butyl peroxide. These radicals react with phenols to yield corresponding phenoxy radicals, demonstrating their utility in synthesizing complex organic compounds (Das, Encinas, Steenken, & Scaiano, 1981).

Thermodynamic Properties in Organic Chemistry

The compound's thermodynamic properties, such as heat capacities and phase transitions, are crucial for its use in organic chemistry. For instance, (S)-tert-butyl 1-phenylethylcarbamate, a similar compound, shows specific heat capacities and solid-liquid phase transitions important in organic synthesis applications (Zeng, Yu, Tong, Sun, Tan, Cao, Yang, & Zhang, 2011).

Antioxidant Synthesis

Tert-butyl 4-(benzyloxy)phenethylcarbamate-related compounds are used in synthesizing new antioxidants. Such compounds, when modified with higher molecular weight and particular chemical groups, show enhanced thermal stability, making them suitable for protecting materials like polypropylene from thermal oxidation (Pan, Liu, & Lau, 1998).

Polymerization Initiators

Compounds like di-tert-butyl peroxide, closely related to tert-butyl 4-(benzyloxy)phenethylcarbamate, serve as initiators in polymerization processes. Their role in initiating the polymerization of styrene, for instance, highlights their importance in creating various polymeric materials (Allen & Bevington, 1961).

Nucleophilic Substitution and Radical Reactions

Tert-butyl phenylazocarboxylates, related to tert-butyl 4-(benzyloxy)phenethylcarbamate, are versatile in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions makes them valuable for modifying aromatic compounds and generating aryl radicals (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

tert-butyl N-[2-(4-phenylmethoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)21-14-13-16-9-11-18(12-10-16)23-15-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZRLMLJTRDOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(benzyloxy)phenethylcarbamate

Synthesis routes and methods I

Procedure details

To a suspension of potassium carbonate (K2CO3; 1.4 grams (g), 10.11 millimole (mmol)) in acetone (40 milliliters (mL)) was added bromomethylbenzene (1.73 g, 10.11 mmol) and tert-butyl 2-(4-hydroxyphenyl)ethylcarbamate (2 g, 8.4 mmol). The reaction mixture was heated at reflux for 15 hours (h) and then concentrated in vacuo. The residue was partitioned between diethyl ether (Et2O) and water (H2O), and the organic fraction was washed with brine, dried over sodium sulfate (Na2SO4), suction filtered, and concentrated in vacuo. The residue was purified by silica gel (SiO2) flash chromatography with 25% Et2O in hexane to afford [2-(4-benzyloxyphenyl)-ethyl]-carbamic acid tert-butyl ester as a white solid (2.4 g). This was dissolved in CH2Cl2 (50 mL) and trifluoroacetic acid (5 mL) was added. After stirring 16 h, the solvent was removed in vacuo, and the residue was redissolved in CH2Cl2, washed with 1M sodium hydroxide (NaOH), dried (Na2SO4) and filtered. The solvent was removed in vacuo to yield 2-(4-benzyloxyphenyl)-ethylamine (1.5 g). This was used without purification in the next step.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.11 g (4.70 mmol) of tert-butyl 4-hydroxyphenethylcarbamate in 20 mL of DMF at 22° C. was added 1.3 g (9.4 mmol) of potassium carbonate and 0.700 mL (5.87 mmol) of benzyl bromide. The mixture was stirred for about 16 h at 22° C., diluted with 100 mL of water and extracted with ethyl acetate (3×75 mL). The organic layers were combined, washed with 100 mL of 1 N HCl, dried (Na2SO4), and evaporated. The residue was purified by flash chromatography on silica gel eluting with a mixture of hexane and ethyl acetate to give tert-butyl 4-(benzyloxy)phenethylcarbamate as an oil which later solidified under vacuum. Transformation of tert-butyl 4-(benzyloxy)phenethylcarbamate to tert-butyl 4-(benzyloxy)phenethyl(methyl)carbamate was accomplished in a manner analogous to Method B Step 1.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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